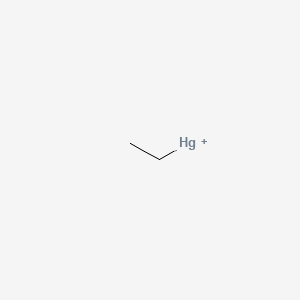

Ethylmercury(1+)

Übersicht

Beschreibung

Ethylmercury(1+) is a primary alkymercury(1+).

Wissenschaftliche Forschungsanwendungen

Medical Applications

Thimerosal as a Preservative

Ethylmercury is most commonly encountered in the form of thimerosal, a compound used as a preservative in vaccines and other medical products. Thimerosal was historically included in multi-dose vials of vaccines to prevent bacterial and fungal contamination. Its use has been controversial due to concerns about mercury exposure, particularly in infants and children. Despite this, studies have shown that ethylmercury is eliminated from the body more rapidly than methylmercury, with a blood half-life of approximately 6.9 days compared to 19.1 days for methylmercury .

Neurotoxicology Research

Research indicates that ethylmercury can cross the blood-brain barrier and accumulate in brain tissues, raising concerns about potential neurotoxic effects . Studies have demonstrated that exposure to ethylmercury-containing compounds leads to significant accumulation of mercury in the brain, which could potentially contribute to neurodevelopmental disorders . However, the neurotoxic potential of ethylmercury remains an area of active investigation, with ongoing studies aimed at understanding its long-term effects on human health.

Agricultural Applications

Fungicide Use

Ethylmercury compounds have been utilized as fungicides in agriculture, particularly for seed treatment to prevent fungal infections in crops. However, due to the toxicity associated with mercury compounds and their potential environmental impact, many uses have been restricted or banned in several countries, including the United States . The historical application of ethylmercury as a fungicide highlights the need for careful risk assessment and management strategies when using mercury-based compounds in agriculture.

Industrial Applications

Chemical Intermediates

In industrial chemistry, ethylmercury serves as an intermediate in the synthesis of various organomercury compounds. These compounds can be utilized in different chemical processes and formulations. However, strict regulations govern their use due to the associated health risks and environmental concerns related to mercury exposure.

Toxicity and Regulatory Status

Ethylmercury's toxicity profile is similar to that of methylmercury, with both forms capable of crossing biological membranes and accumulating in tissues . The primary health concerns include neurotoxicity and potential developmental impacts on infants exposed during pregnancy or early life . The Environmental Protection Agency (EPA) and other regulatory bodies have established guidelines for mercury exposure levels due to these health risks.

Toxicity Summary Table

| Compound | Toxicity Effects | Half-Life (Blood) | Regulatory Status |

|---|---|---|---|

| Ethylmercury | Neurotoxicity, kidney damage | ~6.9 days | Restricted/Banned |

| Methylmercury | Severe neurological damage | ~19.1 days | Highly regulated |

| Inorganic Mercury | Long-term brain accumulation | Variable | Highly regulated |

Case Study 1: Thimerosal in Vaccines

A comprehensive review examined the safety profile of thimerosal-containing vaccines. It highlighted that while thimerosal was removed from most childhood vaccines in the U.S., studies indicate no causal link between thimerosal exposure and autism spectrum disorders . The review emphasized the need for continued monitoring of vaccine safety.

Case Study 2: Agricultural Use

In Iraq during the 1970s, grain treated with methylmercury led to one of the worst mercury poisoning incidents in history. Although this involved methylmercury rather than ethylmercury, it underscores the potential risks associated with mercury compounds used in agriculture . This incident has influenced regulatory policies regarding the use of mercury-based fungicides.

Analyse Chemischer Reaktionen

Dealkylation and Metabolic Pathways

Ethylmercury(1+) undergoes dealkylation to inorganic mercury (Hg²⁺), a process critical for its toxicity. Key findings include:

-

Half-life differences : Ethylmercury clears faster than methylmercury, with blood half-lives of 6.9 days vs. 19.1 days in primate studies .

-

Organ accumulation : Post-dealkylation, residual mercury persists in the liver (longest retention) and kidneys, with estimated half-lives of 7.7 days (liver) and 45.2 days (kidneys) .

-

Metabolic comparison : Ethylmercury’s kinetics resemble Hg²⁺ more closely than methylmercury, suggesting shared detoxification pathways (e.g., glutathione conjugation) .

Mitochondrial Toxicity

Ethylmercury disrupts mitochondrial function by:

-

ROS generation : Induces reactive oxygen species (ROS) within 40 minutes of exposure .

-

Iron-sulfur cluster disruption : Binds to mitochondrial iron-sulfur centers, releasing free iron and impairing electron transport .

Protein Binding via Spodium Bonds

Computational studies reveal ethylmercury forms spodium bonds (SpBs) with proteins :

| Interaction Partner | Binding Energy (kcal/mol) | Distance (Å) | Angle (°) |

|---|---|---|---|

| Cysteine thiolate | -15.2 | 2.8 | 160 |

| Tryptophan π-system | -9.7 | 3.1 | 155 |

| Formamide oxygen | -7.3 | 3.3 | 145 |

These interactions stabilize ethylmercury in proteins, influencing its bioaccumulation and toxicity .

Redox Reactions and Oxidative Stress

-

ROS induction : Ethylmercury increases oxidative stress markers (e.g., DCF fluorescence) prior to mitochondrial membrane depolarization .

-

Thiol reactivity : Binds to cysteine residues, depleting cellular antioxidants like glutathione .

Stability and Decomposition

-

Thermal decomposition : Ethylmercury derivatives (e.g., ethylmercury thiosalicylate) decompose at 232–234°C .

-

Chemical incompatibilities : Reacts with strong oxidants, acids, and bases, forming volatile or insoluble mercury species .

Environmental and Biological Implications

-

Aquatic toxicity : Classified as Chronic Aquatic Hazard 1 (H410) due to persistent mercury residues .

-

Metabolite persistence : Inorganic mercury derived from ethylmercury accumulates in kidneys, posing long-term nephrotoxic risks .

Ethylmercury(1+)’s reactivity underscores its dual role as a metabolic toxin and environmental hazard. Future research should prioritize targeted chelation therapies and degradation mechanisms to mitigate its impact.

Eigenschaften

IUPAC Name |

ethylmercury(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3;/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOUBOKSWBMNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Hg+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274466 | |

| Record name | Ethyl Mercury Ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21687-36-5 | |

| Record name | Ethyl Mercury Ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.